molecular formula C8H9F2N B048625 N-Ethyl-3,5-difluoroaniline CAS No. 119284-23-0

N-Ethyl-3,5-difluoroaniline

Cat. No.: B048625
CAS No.: 119284-23-0
M. Wt: 157.16 g/mol
InChI Key: BNBCNJSNRMAIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3,5-difluoroaniline can be achieved through several methods. One common approach involves the alkylation of 3,5-difluoroaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3,5-difluoroaniline.

    Reagent: Ethyl bromide or ethyl iodide.

    Base: Sodium hydroxide or potassium carbonate.

    Solvent: Ethanol or acetone.

    Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete alkylation.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow reactors or catalytic systems to enhance yield and purity. The use of advanced purification techniques like distillation and crystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Replacement of fluorine atoms with other nucleophiles.

Scientific Research Applications

N-Ethyl-3,5-difluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

    Organic Synthesis:

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ethyl group attached to the nitrogen atom may influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

    3,5-Difluoroaniline: Lacks the ethyl group, making it less lipophilic.

    N-Methyl-3,5-difluoroaniline: Contains a methyl group instead of an ethyl group, affecting its chemical and biological properties.

    3,5-Difluorobenzylamine: The amino group is attached to a benzyl moiety rather than directly to the benzene ring.

Uniqueness: N-Ethyl-3,5-difluoroaniline is unique due to the combination of fluorine atoms and an ethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCNJSNRMAIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600377
Record name N-Ethyl-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119284-23-0
Record name N-Ethyl-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3,5-difluoroaniline
Reactant of Route 2
N-Ethyl-3,5-difluoroaniline
Reactant of Route 3
Reactant of Route 3
N-Ethyl-3,5-difluoroaniline
Reactant of Route 4
Reactant of Route 4
N-Ethyl-3,5-difluoroaniline
Reactant of Route 5
Reactant of Route 5
N-Ethyl-3,5-difluoroaniline
Reactant of Route 6
Reactant of Route 6
N-Ethyl-3,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.